1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate
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Overview
Description
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzoate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves the esterification of the azetidine derivative with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the azetidine ring may enhance the compound’s binding affinity . The exact pathways and targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential in medicinal chemistry.
Uniqueness
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is unique due to the combination of the thiazole and azetidine rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDCWTVXQDICFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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